5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Anticancer Kinase inhibition EGFR/VEGFR-2

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 895093-68-2) is a heterocyclic hybrid that covalently fuses a 1,2,3-triazole and a 1,2,4-oxadiazole within a single molecular framework. Each ring independently constitutes a privileged scaffold in medicinal chemistry: the 1,2,3-triazole motif is a robust bioisostere of the amide bond and a cornerstone of click-chemistry-derived libraries, while the 1,2,4-oxadiazole ring serves as a metabolically stable surrogate for ester and amide functionalities.

Molecular Formula C18H14BrN5O
Molecular Weight 396.2 g/mol
CAS No. 895093-68-2
Cat. No. B3297147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS895093-68-2
Molecular FormulaC18H14BrN5O
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
InChIInChI=1S/C18H14BrN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3
InChIKeyFNHFYKORABUDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 895093-68-2) Is a Non-Interchangeable Dual-Pharmacophore Scaffold


5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 895093-68-2) is a heterocyclic hybrid that covalently fuses a 1,2,3-triazole and a 1,2,4-oxadiazole within a single molecular framework [1]. Each ring independently constitutes a privileged scaffold in medicinal chemistry: the 1,2,3-triazole motif is a robust bioisostere of the amide bond and a cornerstone of click-chemistry-derived libraries, while the 1,2,4-oxadiazole ring serves as a metabolically stable surrogate for ester and amide functionalities [2]. The compound further incorporates a 4‑bromophenyl substituent at the triazole N‑1 position and a p‑tolyl group at the oxadiazole C‑3 position, creating a unique electronic and steric environment that cannot be replicated by close analogs bearing chloro, fluoro, or unsubstituted phenyl groups [1][3]. This combination of dual pharmacophores and a heavy halogen atom distinguishes the compound from the broader class of triazole‑oxadiazole hybrids and mandates its evaluation as a discrete chemical entity rather than a generic library member.

Why 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole Cannot Be Replaced by an In‑Class Analog


Substituting 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole with a structurally related triazole‑oxadiazole hybrid introduces two critical uncertainties that compromise data reproducibility and SAR interpretation. First, the para‑bromophenyl group is not a passive spectator; bromine’s polarizable σ‑hole enables halogen bonding that can enhance target engagement and selectivity in ways that the chloro, fluoro, or hydrogen congeners cannot replicate [1]. Second, the 1,2,4‑oxadiazole regioisomer exhibits distinct lipophilicity, metabolic stability, and hERG profiles compared to the 1,3,4‑oxadiazole isomer, meaning that even an ostensibly minor change in the oxadiazole orientation can shift the compound’s ADME‑Tox landscape by an order of magnitude [2]. Consequently, biological data generated with a “similar” analog cannot be assumed to translate to CAS 895093‑68‑2, and procurement based solely on scaffold similarity risks invalidating downstream structure‑activity relationship conclusions.

Quantitative Differentiation Evidence for 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole


EGFR/VEGFR-2 Dual Inhibitory Activity of 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids Benchmarked Against Erlotinib

The 1,2,3-triazole/1,2,4-oxadiazole hybrid chemotype to which CAS 895093‑68‑2 belongs has been demonstrated to act as a dual inhibitor of EGFR and VEGFR-2. In a panel of NSCLC cell lines, the most potent congeners (compounds 7i–m) exhibited GI50 values ranging from 28 to 104 nM, directly comparable to the reference drug Erlotinib (GI50 = 33 nM) [1]. Furthermore, compounds 7j, 7k, and 7l induced apoptosis via activation of caspase‑3, caspase‑8, and Bax, and downregulation of Bcl‑2, confirming a mechanism-driven antiproliferative effect [1]. While these data are derived from close structural analogs rather than CAS 895093‑68‑2 itself, the shared 1,2,3-triazole/1,2,4-oxadiazole core and the presence of a 4‑bromophenyl moiety in related active analogs support the expectation of sub‑micromolar potency for CAS 895093‑68‑2 in similar assays.

Anticancer Kinase inhibition EGFR/VEGFR-2

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Ring Over Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring present in CAS 895093‑68‑2 is a well‑established bioisostere of ester and amide functionalities that confers superior hydrolytic and metabolic stability. In a systematic matched‑pair analysis of the AstraZeneca compound collection, 1,2,4‑oxadiazole‑containing compounds exhibited distinct metabolic stability profiles compared to their 1,3,4‑oxadiazole isomers, with the 1,3,4‑isomer showing a consistent advantage; however, both oxadiazole regioisomers significantly outperformed the corresponding ester and amide parent compounds in terms of resistance to hydrolytic degradation [1]. For CAS 895093‑68‑2, the 1,2,4‑oxadiazole linkage connecting the triazole core to the p‑tolyl group is therefore expected to impart greater metabolic robustness than would an ester, amide, or hydrazone linker, reducing the confounding effect of rapid degradation in cell‑based and in vivo assays.

Drug metabolism Pharmacokinetics Bioisosterism

Halogen‑Bonding Potential of the 4‑Bromophenyl Substituent Enhances Target Engagement Relative to 4‑Chlorophenyl and 4‑Fluorophenyl Analogs

The 4‑bromophenyl group of CAS 895093‑68‑2 introduces a polarizable σ‑hole on the bromine atom, enabling directional halogen‑bonding interactions with backbone carbonyl oxygens and π‑systems in protein binding sites. Systematic surveys of the PDB and CSD have established that bromine engages in halogen bonds more frequently and with greater geometric fidelity than chlorine or fluorine, and that bromine‑substituted ligands can achieve 10‑ to 100‑fold improvements in binding affinity relative to their hydrogen or methyl congeners when the halogen bond is productively engaged [1]. In the context of the triazole‑oxadiazole series, the 4‑bromophenyl substituent is therefore expected to confer a measurable affinity advantage over the analogous 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl derivatives, particularly in kinase ATP‑binding sites where backbone carbonyl halogen‑bond acceptors are abundant.

Halogen bonding Molecular recognition Structure-based design

Physicochemical Differentiation: Lipophilicity, Hydrogen‑Bond Capacity, and Drug‑Likeness Relative to Close Analogs

CAS 895093‑68‑2 possesses a computed LogP (XLogP3) of 4.4, 0 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, and a molecular weight of 396.2 g/mol [1]. This places the compound in a favorable drug‑like space (Lipinski violations: 0). In comparison, the ortho‑tolyl isomer (CAS 899723‑58‑1) and the 4‑chlorophenyl analog exhibit altered lipophilicity and steric profiles that can shift solubility, permeability, and off‑target binding. The para‑bromophenyl/para‑tolyl substitution pattern of CAS 895093‑68‑2 provides a balanced hydrophobic surface area that is compatible with both passive membrane permeability and aqueous solubility, whereas the ortho‑tolyl isomer introduces steric clash that can disrupt co‑planarity of the oxadiazole‑aryl system and reduce binding affinity . These physicochemical distinctions translate to tangible differences in assay performance and formulation behavior.

Physicochemical properties Drug-likeness Lead optimization

Optimal Application Scenarios for 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole Procurement


Anticancer Kinase Inhibitor Lead Generation (EGFR/VEGFR-2 Dual Inhibition Programs)

CAS 895093‑68‑2 should be procured as a starting scaffold for medicinal chemistry campaigns targeting EGFR and VEGFR‑2 dual inhibition. The 1,2,3‑triazole/1,2,4‑oxadiazole core has been validated in a closely related series where compounds achieved GI50 values as low as 28 nM against NSCLC cell lines, comparable to Erlotinib (GI50 = 33 nM), and induced caspase‑mediated apoptosis [1]. The para‑bromophenyl substituent provides a halogen‑bonding handle for structure‑based optimization, while the metabolically stable 1,2,4‑oxadiazole linker minimizes hydrolytic degradation during prolonged cell‑based assays .

Fragment‑Based Drug Discovery and Halogen‑Bond‑Guided Design

The 4‑bromophenyl moiety of CAS 895093‑68‑2 makes it suitable for fragment‑based screening libraries where halogen bonding is used as a molecular‑recognition filter. Bromine’s σ‑hole can be exploited in co‑crystallography and SPR experiments to identify novel binding modes in kinase ATP‑sites and other targets rich in backbone carbonyl acceptors, with literature precedent showing bromine‑enabled halogen bonds can improve affinity by 10‑ to 100‑fold over non‑halogenated analogs [1].

Click‑Chemistry‑Based Library Construction and Diversity‑Oriented Synthesis

The 1,2,3‑triazole ring of CAS 895093‑68‑2 is formed via Cu(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), the flagship reaction of click chemistry [1]. The compound can serve as a diversification point for parallel synthesis of triazole‑oxadiazole libraries, where the 4‑bromophenyl group can be further elaborated through Suzuki, Buchwald‑Hartwig, or Sonogashira cross‑coupling reactions, enabling rapid exploration of chemical space around the triazole‑oxadiazole core.

Quote Request

Request a Quote for 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.